molecular formula C12H16O3 B8689808 (3-Isopropyl-5-methylphenoxy)acetic acid

(3-Isopropyl-5-methylphenoxy)acetic acid

Cat. No.: B8689808
M. Wt: 208.25 g/mol
InChI Key: LDMQROYRHYNTMU-UHFFFAOYSA-N
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Description

Contextualization within Aryloxyacetic Acid Derivatives Research

(3-Isopropyl-5-methylphenoxy)acetic acid belongs to the aryloxyacetic acid family, a significant class of compounds in chemical research. Structurally, these compounds share a common feature: an acetic acid group linked to an aryl (aromatic ring) system via an ether linkage. This structural motif is the basis for a wide range of biologically active molecules.

The most prominent members of this class are the phenoxy herbicides. researchgate.netchemicalbook.com Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) are synthetic auxins, a type of plant growth hormone. nih.gov When applied to broad-leaf plants, they induce rapid, uncontrolled growth that is ultimately lethal, allowing for selective weed control in monocot crops like wheat and corn. nih.gov The biological activity of these derivatives is highly dependent on the type, number, and position of substituents on the aromatic ring. uni.lu

Beyond agriculture, contemporary research continues to explore aryloxyacetic acid derivatives for therapeutic applications. Studies have investigated new series of these compounds for multi-target activity in complex diseases, such as Alzheimer's, by designing molecules that can interact with multiple biological targets simultaneously. fishersci.ca The core aryloxyacetic acid scaffold serves as a versatile starting point for synthesizing derivatives with potential antimicrobial and anticancer properties. researchgate.net

Historical Development and Initial Academic Interest in the Compound

The historical roots of this compound are intertwined with the development of synthetic organic chemistry and the discovery of the first modern herbicides. The foundational synthesis method for this class of compounds is the Williamson ether synthesis, an organic reaction developed by Alexander William Williamson in 1850. ijirset.comnih.gov This reaction, which forms an ether from an organohalide and a deprotonated alcohol (an alkoxide), remains the simplest and most common method for preparing ethers, including aryloxyacetic acids. ijirset.com The synthesis of this compound would typically proceed by reacting the sodium or potassium salt of 3-isopropyl-5-methylphenol with a haloacetic acid, such as sodium chloroacetate.

The initial academic and commercial interest in the broader class of phenoxyacetic acids surged in the 1940s with the discovery of their herbicidal properties. researchgate.net Following the identification of the natural plant hormone indole-3-acetic acid, researchers began synthesizing analogues, leading to the introduction of 2,4-D in 1946. researchgate.netnih.gov This marked a transformative moment in agriculture, providing an effective tool for chemical weed management. chemicalbook.com

While the general class of compounds has a rich history, specific academic interest in the this compound isomer is not well-documented in publicly available literature. Its precursor, 3-isopropyl-5-methylphenol, has been synthesized and studied, with some research indicating it possesses herbicidal activity. researchgate.net

Current Research Frontiers and Unresolved Questions

Current research on aryloxyacetic acid derivatives continues to advance on multiple fronts. In agriculture, the focus remains on developing new herbicides with improved selectivity and novel modes of action to manage weed resistance. For the broader class of compounds, a significant research frontier is the exploration of their therapeutic potential. Scientists are designing novel aryloxyacetic acid derivatives that act as modulators of specific biological receptors or as multi-target agents for treating complex multifactorial diseases. fishersci.ca

A primary unresolved question pertaining to this compound is its specific biological activity profile. Due to a lack of dedicated studies, it is unknown whether this particular arrangement of isopropyl and methyl groups on the phenoxy ring confers any unique herbicidal, antimicrobial, or other pharmacological properties compared to its more thoroughly investigated isomers. Key research questions that remain unanswered include:

Structure-Activity Relationship: How does the 3-isopropyl-5-methyl substitution pattern influence the molecule's interaction with biological targets compared to other isomers?

Biological Efficacy: Does this compound possess any significant herbicidal or therapeutic activity that would warrant further investigation?

Synthetic Optimization: While the synthesis can be achieved via the Williamson ether synthesis, specific reaction conditions, yields, and purification methods for this particular isomer are not detailed in current literature.

Future research would be needed to characterize this compound fully and determine if it holds any unique potential in either agricultural or medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-methyl-5-propan-2-ylphenoxy)acetic acid

InChI

InChI=1S/C12H16O3/c1-8(2)10-4-9(3)5-11(6-10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

LDMQROYRHYNTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)O)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isopropyl 5 Methylphenoxy Acetic Acid and Its Analogues

Regiospecific Synthesis Routes

The primary challenge in synthesizing substituted phenoxyacetic acids is the regiospecific formation of the ether linkage at the correct position on the phenolic ring.

The Williamson ether synthesis is the most common and straightforward method for preparing phenoxyacetic acids. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (S_N2) of a haloacetic acid or its salt by a phenoxide ion. masterorganicchemistry.comyoutube.com

The synthesis of (3-Isopropyl-5-methylphenoxy)acetic acid via this route begins with the deprotonation of 3-isopropyl-5-methylphenol using a suitable base to form the corresponding phenoxide. Due to the enhanced acidity of phenols compared to aliphatic alcohols, a moderately strong base like sodium hydroxide (B78521) is sufficient to generate the nucleophilic phenoxide in situ. gordon.edu This is followed by the addition of an acetic acid derivative with a good leaving group, most commonly chloroacetic acid or its sodium salt. gordon.educhemicalbook.com

The general reaction is as follows:

Step 1: Deprotonation of the phenol (B47542)

3-Isopropyl-5-methylphenol + NaOH → Sodium 3-isopropyl-5-methylphenoxide + H₂O

Step 2: Nucleophilic substitution

Sodium 3-isopropyl-5-methylphenoxide + ClCH₂COOH → this compound + NaCl

The reaction is typically heated in a suitable solvent to ensure a reasonable reaction rate. gordon.edu Optimization of this synthesis involves manipulating several factors to maximize the yield and purity of the final product. Key parameters include the choice of base, solvent, temperature, and reaction time. Aqueous sodium hydroxide is a common and effective base for this transformation. gordon.edu The reaction can be run in a variety of solvents, including water, ethanol (B145695), or mixtures thereof. chemicalbook.com Patents describing the synthesis of related phenoxyacetic acid derivatives report achieving high yields, often exceeding 95%, through careful control of these reaction conditions. google.comwipo.int

Table 1: Williamson Ether Synthesis - General Optimization Parameters

Parameter Variation Effect on Reaction Typical Conditions
Base NaOH, KOH Deprotonates the phenol to form the active nucleophile. Stronger bases are not typically required for phenols. Aqueous NaOH or KOH gordon.edumiracosta.edu
Alkylating Agent Chloroacetic acid, Sodium chloroacetate Provides the acetic acid moiety. Chloroacetic acid is common and cost-effective. Chloroacetic acid gordon.edu
Solvent Water, Ethanol, Water/Ethanol mixture Solubilizes reactants. The choice can influence reaction rate and workup. Water or aqueous ethanol chemicalbook.com
Temperature Room Temp to Reflux Higher temperatures increase the reaction rate (S_N2). 90-100°C gordon.edu

| Reaction Time | 1 - 5 hours | Sufficient time is needed for the reaction to go to completion. | 1-5 hours gordon.educhemicalbook.com |

While the Williamson ether synthesis is predominant, other methods for forming the crucial C-O ether bond exist. One notable alternative involves the reaction of alkoxybenzenes with diazoacetic esters, which can also yield phenoxyacetic acid derivatives. rsc.org Furthermore, various catalytic systems can be employed to facilitate C-O bond formation, although these are less commonly reported for this specific class of compounds compared to the classical Williamson approach. The development of novel catalytic systems, potentially including enzyme-catalyzed reactions, represents an area of ongoing research to improve the efficiency and sustainability of phenoxyacetic acid synthesis. ontosight.ai

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, encapsulated by the principles of green chemistry. These principles are increasingly being applied to the synthesis of this compound and its analogues to reduce environmental impact.

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. While many traditional Williamson syntheses are performed in solvents, research into solvent-free reaction conditions is an active area. Furthermore, the development of catalytic processes is crucial. Catalysts can enable reactions to occur under milder conditions and can often be recycled and reused. For phenoxyacetic acid synthesis, this includes exploring enzymatic and microbial routes, which offer a more environmentally benign alternative to traditional chemical methods. ontosight.ai Some patented methods for producing phenoxyacetic acid derivatives highlight the importance of recycling solvents and wastewater, which significantly reduces the environmental footprint of the manufacturing process. google.comwipo.int These methods aim for a closed-loop system where waste is minimized, and resources are used efficiently. patsnap.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis, when optimized, can be a relatively atom-efficient process.

The theoretical atom economy can be calculated as: (Mass of desired product / Total mass of all reactants) x 100%

For the sodium salt of this compound:

Molar mass of C₁₂H₁₅O₃Na = 230.23 g/mol

Molar mass of C₁₀H₁₄O = 150.22 g/mol

Molar mass of C₂H₃ClO₂ = 94.50 g/mol

Molar mass of NaOH = 40.00 g/mol

Atom Economy = [230.23 / (150.22 + 94.50 + 2*40.00)] x 100% = [230.23 / 324.72] x 100% ≈ 70.9%

While byproducts like sodium chloride and water are formed, the atom economy is reasonably high. In terms of reaction efficiency, industrial processes for similar compounds report yields greater than 95% and product purity greater than 98%, demonstrating the high efficiency achievable with this synthetic route. wipo.int

Table 2: Efficiency Analysis of Williamson Synthesis

Metric Description Value/Observation
Atom Economy Theoretical efficiency in converting reactant mass to the product's sodium salt. ~70.9%
Reaction Yield The practical amount of product obtained. Can exceed 95% with optimization. wipo.int
Byproducts Substances produced alongside the desired product. Sodium chloride and water; generally non-toxic and easily separated.

| Sustainability | Environmental impact. | Can be improved by recycling solvents and wastewater. patsnap.com |

Asymmetric Synthesis Considerations for Chiral Analogues of this compound

This compound itself is an achiral molecule. However, many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov Therefore, the asymmetric synthesis of chiral analogues of this compound is a critical consideration for developing new therapeutic agents.

A chiral analogue can be readily designed by introducing a stereocenter into the molecule, for example, by substituting the acetic acid side chain. An example would be 2-(3-isopropyl-5-methylphenoxy)propanoic acid, which has a chiral center at the alpha-carbon of the propanoic acid moiety.

The synthesis of such chiral analogues requires stereospecific methods. Key strategies in asymmetric synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, one could employ a chiral building block like (R)- or (S)-2-chloropropionic acid to react with the 3-isopropyl-5-methylphenoxide. The chirality is transferred from the starting material to the final product.

Chiral Reagents/Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. youtube.com This field includes organocatalysis, transition-metal catalysis, and biocatalysis (using enzymes), all of which provide powerful tools for enantioselective transformations. nih.govnih.gov For example, a chiral phase-transfer catalyst could be used in a modified Williamson ether synthesis to achieve enantioselectivity.

The development of enantioselective routes allows for the production of single-enantiomer drugs, which is a major focus in modern pharmaceutical discovery. nih.gov

Scale-Up Methodologies and Challenges in Preparative Synthesis

The transition from laboratory-scale synthesis to large-scale preparative production of this compound presents a distinct set of challenges and necessitates the implementation of robust scale-up methodologies. The primary synthetic route to this compound and its analogues is the Williamson ether synthesis, which, while straightforward in principle, requires careful optimization and control when executed on an industrial scale. This section details the critical aspects of scaling up this synthesis, focusing on reaction conditions, process control, and the mitigation of common challenges to ensure an efficient, safe, and economically viable manufacturing process.

The fundamental reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by the corresponding phenoxide, in this case, the sodium or potassium salt of 3-isopropyl-5-methylphenol.

Key Reaction:

3-Isopropyl-5-methylphenol + Chloroacetic Acid + Base → this compound + Salt + Water

Methodologies for Scale-Up

Successful scale-up of this synthesis hinges on several key operational and engineering considerations:

Reactor Design and Material: The choice of reactor is critical. Glass-lined steel reactors are often preferred for their corrosion resistance, especially given the use of alkaline conditions and acidic workup steps. The reactor must be equipped with an efficient agitation system to ensure proper mixing of the multiphasic reaction mixture (solid phenoxide, aqueous base, and organic phase), which is crucial for achieving high reaction rates and yields. Baffles are typically required to prevent vortex formation and improve turbulence.

Thermal Management: The Williamson ether synthesis is an exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. flvc.org Inadequate heat removal can lead to a rapid increase in temperature, potentially causing thermal runaway, which could result in dangerous side reactions, boiling of the solvent, and a rapid increase in pressure. helgroup.comicheme.org Therefore, a robust cooling system is essential. This typically involves a reactor jacket through which a cooling fluid is circulated. For highly exothermic processes, additional internal cooling coils may be necessary. Adiabatic calorimetry studies are often performed at the development stage to understand the thermal hazards and define safe operating limits. helgroup.comresearchgate.net

Reagent Addition Strategy: To control the exotherm, reagents are typically added in a controlled manner rather than all at once. For instance, the chloroacetic acid solution might be added slowly to the phenoxide solution, allowing the cooling system to manage the heat generated. This controlled addition also helps to minimize the formation of by-products.

Process Analytical Technology (PAT): The implementation of PAT tools can significantly enhance the safety, efficiency, and consistency of the manufacturing process. bruker.comlongdom.orgmt.com In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, can be used for real-time monitoring of the reaction progress by tracking the concentration of reactants and products. americanpharmaceuticalreview.com This allows for precise determination of the reaction endpoint, preventing unnecessarily long reaction times and the formation of degradation products. PAT can also be used to monitor critical quality attributes (CQAs) of the product throughout the process. nih.gov

Challenges in Preparative Synthesis

Several challenges must be addressed to ensure a successful and efficient large-scale synthesis of this compound.

Solvent Selection and Two-Phase Systems: The choice of solvent is critical and can significantly impact reaction rate and selectivity. rsc.org While water is an economical and environmentally friendly solvent, the organic reactants may have limited solubility. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the SN2 reaction but are more expensive and difficult to remove and recycle. numberanalytics.comresearchgate.net Often, a two-phase system (e.g., water and an organic solvent like toluene) is employed in conjunction with a phase-transfer catalyst. jetir.org

Phase-Transfer Catalysis (PTC): To overcome the immiscibility of reactants in a two-phase system, a phase-transfer catalyst is often employed in industrial syntheses. wikipedia.orgbiomedres.us Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers can transfer the phenoxide anion from the aqueous phase to the organic phase, where it can react with the chloroacetic acid. biomedres.us This enhances the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve yield. jetir.org The selection of the appropriate catalyst and its concentration are key process optimization parameters.

Catalyst TypeExampleAdvantage in Scale-UpPotential Challenge
Quaternary Ammonium SaltsTetrabutylammonium Bromide (TBAB)Low cost, high efficiency, readily available. biomedres.usPotential for thermal instability at higher temperatures; can be difficult to remove from the product.
Crown Ethers18-Crown-6High catalytic activity due to strong cation complexation. numberanalytics.combiomedres.usHigh cost, potential toxicity, challenging to separate from the final product.
Polyethylene Glycols (PEGs)PEG-400Low cost, low toxicity, good thermal stability. biomedres.usGenerally lower catalytic activity compared to onium salts or crown ethers.

By-product Formation: Several side reactions can occur, reducing the yield and purity of the desired product.

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired). rsc.orgwikipedia.org While O-alkylation is generally favored, the reaction conditions can influence the ratio of the two products.

Hydrolysis of Chloroacetic Acid: Under the alkaline conditions of the reaction, chloroacetic acid can be hydrolyzed to glycolic acid, consuming the reactant and complicating purification. researchgate.net

Unreacted Starting Materials: Incomplete conversion leads to the presence of 3-isopropyl-5-methylphenol in the final product. Due to its potential toxicity and strong odor, its concentration must be minimized, often to levels below 0.3%. google.comgoogle.com

Work-up and Product Isolation: The work-up procedure for a large-scale reaction must be carefully designed to be efficient and safe.

Neutralization/Acidification: After the reaction is complete, the mixture is typically acidified (e.g., with hydrochloric acid) to precipitate the this compound. This step is also exothermic and requires controlled addition and cooling.

Extraction and Phase Separation: Often, an organic solvent is used to extract the product from the aqueous phase. On a large scale, the separation of phases can be slow, and the formation of emulsions can be a significant problem.

Solvent Removal: The solvent is removed by distillation. The process must be designed to be energy-efficient, and solvent recovery and recycling are crucial for economic and environmental reasons. google.comwipo.int

Purification: The final step is the purification of the crude product. Recrystallization is the most common method for purifying solid organic compounds. quora.comuct.ac.za The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities should remain in solution. uct.ac.za The process must be scalable, providing consistent crystal size and morphology, which are important for filtration, drying, and handling of the final product.

ParameterEffect on RecrystallizationScale-Up Consideration
Solvent Choice Affects yield, purity, crystal form, and safety (boiling point, toxicity).A solvent pair (e.g., toluene/heptane) may be needed to achieve optimal solubility characteristics. Solvent recovery is essential.
Cooling Rate A slow cooling rate generally produces larger, purer crystals. Rapid cooling can lead to the trapping of impurities. quora.comThe cooling profile must be precisely controlled in large crystallizers, which have a high thermal mass.
Agitation Affects crystal size distribution and can prevent the settling of solids.The agitator speed and design must be optimized to avoid crystal breakage (attrition), which can generate fine particles that are difficult to filter.

Comprehensive Spectroscopic Elucidation and Conformational Analysis of 3 Isopropyl 5 Methylphenoxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. By mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides critical information about the connectivity and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques for Complete Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this process.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic H6.5 - 7.0m-
-OCH₂-~4.6s-
-CH(CH₃)₂~3.2sept~7.0
Ar-CH₃~2.3s-
-CH(CH₃)₂~1.2d~7.0
-COOH10.0 - 12.0br s-

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
C=O~175
Aromatic C-O~158
Aromatic C-isopropyl~150
Aromatic C-methyl~140
Aromatic CH110 - 130
-OCH₂-~65
-CH(CH₃)₂~34
Ar-CH₃~21
-CH(CH₃)₂~24

In a complete structural assignment using multi-dimensional NMR:

A COSY spectrum would reveal correlations between adjacent protons, for instance, between the methine proton of the isopropyl group and the methyl protons of the same group.

An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments to their corresponding carbon signals.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and the ether linkage, for example, showing a correlation from the -OCH₂- protons to the aromatic carbon at the point of attachment.

Variable Temperature NMR for Conformational Dynamics Studies

The flexibility of the ether linkage and the rotation of the isopropyl and methyl groups in (3-Isopropyl-5-methylphenoxy)acetic acid suggest the potential for interesting conformational dynamics. Variable temperature (VT) NMR is a powerful technique used to study these dynamic processes. oxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers to conformational changes. oxinst.com

For phenoxyacetic acid derivatives, a key conformational feature is the rotation around the Ar-O and O-CH₂ bonds. researchgate.net At room temperature, the rotation around these bonds is typically fast on the NMR timescale, leading to averaged signals for the protons and carbons. As the temperature is lowered, this rotation can slow down. If the energy barrier is high enough, separate signals for different conformers might be observed, or significant line broadening may occur as the rate of exchange approaches the NMR timescale. oxinst.com

While specific VT-NMR studies on this compound are not documented, studies on related phenoxyacetic acids indicate that the side-chain conformation can be influenced by substitution patterns on the aromatic ring. researchgate.net Such studies would allow for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange, providing a deeper understanding of the molecule's flexibility and preferred spatial arrangements.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This provides valuable information about the molecule's connectivity and functional groups.

For this compound (molar mass: 208.25 g/mol ), the protonated molecule [M+H]⁺ (m/z 209.1) or the deprotonated molecule [M-H]⁻ (m/z 207.1) would be selected as the precursor ion. The fragmentation of phenoxyacetic acid derivatives is well-documented and typically involves cleavage of the ether bond and fragmentation of the side chain. nih.govresearchgate.net

Plausible Fragmentation Pathways for [M-H]⁻ of this compound:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
207.1149.1C₂H₂O₂ (58 Da)[3-Isopropyl-5-methylphenoxide]⁻
207.1192.1CH₃ (15 Da)Deprotonated molecule with loss of a methyl radical from the isopropyl group
149.1134.1CH₃ (15 Da)Loss of a methyl radical from the isopropyl group of the phenoxide

The primary fragmentation would likely be the loss of the acetic acid side chain, leading to the formation of the stable 3-isopropyl-5-methylphenoxide anion. Further fragmentation of this ion could involve the loss of a methyl radical from the isopropyl group. Analysis of these fragmentation patterns provides a fingerprint that can be used for the identification and structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This high accuracy allows for the determination of the elemental composition of the ion, as each unique combination of atoms will have a slightly different exact mass.

For this compound, the molecular formula is C₁₂H₁₆O₃. The theoretical exact mass of this compound can be calculated with high precision.

Elemental Composition Data:

Molecular FormulaTheoretical Exact Mass
C₁₂H₁₆O₃208.10994

An experimental HRMS measurement of the molecular ion that closely matches this theoretical value would provide strong evidence for the assigned elemental composition, thereby verifying the molecular formula of the compound. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a unique "molecular fingerprint" that can be used for identification.

While the experimental IR and Raman spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), can also be used to predict the vibrational frequencies and compare them with experimental data for related compounds. nih.govresearchgate.net

Predicted Characteristic Vibrational Frequencies:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725
C=C (Aromatic)Stretching1450-1600
C-O (Ether)Asymmetric Stretching1200-1275
C-O (Ether)Symmetric Stretching1000-1075
C-O (Carboxylic Acid)Stretching1210-1320
O-H (Carboxylic Acid)Bending (in-plane)1395-1440
O-H (Carboxylic Acid)Bending (out-of-plane)~920

The IR spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid dimer, a strong C=O stretching absorption, and several bands corresponding to C-O and C-H vibrations. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. Together, the IR and Raman spectra provide complementary information that is invaluable for the structural confirmation of this compound. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) serves as a distinctive signature for the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) in Solution

No published studies containing the UV-Vis absorption or fluorescence emission spectra of this compound in solution were found. To perform a comprehensive analysis, experimental data would be required, which would typically include:

UV-Vis Absorption Data: A data table detailing the absorption maxima (λmax) in nanometers, and the corresponding molar absorptivity (ε) in M-1cm-1, measured in various solvents of differing polarity.

Fluorescence Emission Data: Information on the excitation and emission maxima (λex and λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ) in different solvents would be necessary to understand the compound's photophysical properties.

Without such experimental data, a meaningful discussion of the electronic transitions (e.g., π→π, n→π) and the influence of solvent polarity on these transitions for this compound cannot be provided.

X-ray Crystallography and Solid-State Structural Characterization

A search of crystallographic databases and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. The determination of the solid-state structure is fundamental to understanding its molecular conformation, crystal packing, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, a definitive analysis of the crystal packing and intermolecular interactions is not possible. A typical analysis, based on crystallographic data, would involve:

Hydrogen Bonding: Identification of hydrogen bond donors and acceptors, and a detailed description of the hydrogen-bonding network (e.g., formation of carboxylic acid dimers, interactions with solvent molecules of crystallization). A data table of hydrogen bond geometries (D-H···A distances and angles) would be standard.

Polymorphism Studies of the Compound

There is no information available in the scientific literature regarding the existence of polymorphs for this compound. Polymorphism studies would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates) and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA).

Computational and Theoretical Investigations of 3 Isopropyl 5 Methylphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule to predict its properties. It is favored for its balance of accuracy and computational efficiency. A typical DFT study of (3-Isopropyl-5-methylphenoxy)acetic acid would involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Such a calculation would yield the optimized molecular geometry, providing precise bond lengths and angles. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other reactivity descriptors like electronegativity, chemical hardness, and softness can also be derived from these orbital energies.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are hypothetical examples of what a DFT calculation would produce and are for illustrative purposes only.)

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Dipole Moment2.1Debye

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate predictions for molecular energies and structures, albeit at a greater computational cost than DFT.

For this compound, ab initio calculations would be employed to refine the geometric parameters obtained from DFT and to calculate highly accurate total and conformational energies. These methods are particularly valuable for benchmarking the results from less computationally demanding methods and for situations where electron correlation effects are significant.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms and their relative stabilities.

A potential energy surface (PES) scan is a computational technique used to identify stable conformers (local minima on the energy landscape) and the transition states that connect them. For this compound, key dihedral angles would be systematically rotated to map out the potential energy as a function of molecular geometry. The most important rotations would be around the C-O bonds of the ether linkage and the C-C bond of the acetic acid side chain. Studies on similar phenoxyacetic acids have shown that the orientation of the acetic acid side chain relative to the phenyl ring can be either synclinal or antiperiplanar. researchgate.net The results of a PES scan would reveal the most energetically favorable conformations.

Table 2: Hypothetical Relative Energies of Stable Conformers (Note: These are illustrative examples of conformers and their relative energies.)

ConformerDihedral Angle (O-C-C=O)Relative Energy (kcal/mol)
A (Global Minimum)~175° (Antiperiplanar)0.00
B~70° (Synclinal)1.5
C-75° (Synclinal)1.8

While PES scans identify static low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, allowing observation of conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water). An MD simulation of this compound would reveal how the molecule explores its conformational space at a given temperature and how it might interact with other molecules, providing a more realistic picture of its behavior in a biological or chemical system. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, an MEP map would highlight:

Negative potential regions (typically red or yellow): These are associated with high electron density and are susceptible to electrophilic attack. In this molecule, these regions would be concentrated around the oxygen atoms of the carboxyl group and the ether linkage.

Positive potential regions (typically blue): These areas have a lower electron density and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would be a site of strong positive potential.

Neutral regions (typically green): These are characteristic of the nonpolar hydrocarbon portions of the molecule, such as the phenyl ring and the isopropyl group.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the chemical reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with a molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. dntb.gov.uamdpi.com

For this compound, specific computational studies detailing its FMO analysis are not extensively available in the public domain. However, theoretical insights can be derived from its structural features and by analogy to similar compounds, such as thymol (B1683141) and other phenoxyacetic acid derivatives, which have been subjects of computational investigation. nih.govresearchgate.net

The structure of this compound includes a benzene (B151609) ring substituted with an isopropyl group, a methyl group, an ether linkage, and a carboxylic acid moiety. The isopropyl and methyl groups are electron-donating, which tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The phenoxy oxygen atom also contributes to this effect through resonance. The carboxylic acid group, being electron-withdrawing, can influence the distribution of electron density and the energy levels of the molecular orbitals.

The HOMO is likely to be localized on the substituted benzene ring, particularly influenced by the electron-donating alkyl groups and the oxygen atom. The LUMO, on the other hand, is expected to have significant contributions from the carboxylic acid group and the aromatic ring. The precise energy values of these orbitals and their gap would require specific quantum chemical calculations, such as those employing Density Functional Theory (DFT). nih.govbiomedres.us

To provide a quantitative perspective, the following table presents typical FMO parameters for structurally related molecules, as determined by computational methods like DFT. It is important to note that these values are for analogous compounds and not for this compound itself.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thymol-8.82-0.987.84
Phenoxyacetic acid-9.56-0.878.69
4-Chlorophenoxyacetic acid-9.71-1.128.59

Note: The values in this table are illustrative and based on computational studies of similar compounds. Actual values for this compound would require specific calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This approach is widely used in drug discovery and environmental science to predict the activity of new chemical entities, thereby saving time and resources. nih.govsemanticscholar.org For analogues of this compound, particularly other phenoxyacetic acid derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, such as herbicidal or antimicrobial effects. mdpi.comresearchgate.net

The theoretical foundation of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com A general QSAR model can be represented by the equation:

Biological Activity = f (Molecular Descriptors)

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For phenoxyacetic acid analogues, these descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies can be crucial in determining how a molecule interacts with a biological target. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and specific conformational parameters influence how well a molecule can fit into a receptor's active site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most common hydrophobic descriptor. mdpi.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

The development of a QSAR model for analogues of this compound would involve the following theoretical steps:

Data Set Selection: A series of structurally related phenoxyacetic acid derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the series using computational chemistry software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model's development. semanticscholar.org

For phenoxyacetic acid derivatives, QSAR studies have often highlighted the importance of lipophilicity and electronic parameters in determining their biological activity. mdpi.com For instance, the nature and position of substituents on the benzene ring can significantly alter these properties and, consequently, the compound's efficacy.

The following table lists some common molecular descriptors that would be theoretically relevant in a QSAR study of this compound analogues.

Descriptor ClassSpecific DescriptorsTheoretical Relevance
Electronic HOMO/LUMO energies, Dipole Moment, Partial ChargesGoverns electrostatic and orbital interactions with biological targets.
Steric Molecular Weight, Molar Volume, Surface AreaInfluences the fit of the molecule in a receptor site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and transport to the site of action.
Topological Connectivity Indices, Shape IndicesDescribes molecular size, shape, and branching.

By understanding the theoretical aspects of QSAR modeling, researchers can rationally design new analogues of this compound with potentially enhanced biological activities.

Chemical Reactivity, Derivatization Strategies, and Reaction Mechanisms of 3 Isopropyl 5 Methylphenoxy Acetic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most reactive functionalities in the (3-Isopropyl-5-methylphenoxy)acetic acid molecule. It readily undergoes nucleophilic acyl substitution reactions, most notably esterification and amidation, to produce a wide array of derivatives.

These transformations involve the conversion of the carboxylic acid into esters and amides, which is a foundational process in organic synthesis. researchgate.net The general approach for these reactions is the activation of the carboxyl group to make it more susceptible to attack by a nucleophile (an alcohol for esterification or an amine for amidation). iris-biotech.de

Esterification: The most common method for converting this compound to its corresponding esters is the Fischer-Speier esterification. organic-chemistry.org This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. organic-chemistry.orgbyjus.com The mechanism proceeds through several reversible steps. masterorganicchemistry.com

The Fischer esterification mechanism involves six key steps: masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. byjus.com This converts the hydroxyl group into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water to form a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.org

To drive the reaction toward the product side, either an excess of the alcohol is used, or the water byproduct is removed as it forms, in accordance with Le Châtelier's principle. libretexts.orgchemistrysteps.com

Amidation: The direct reaction of this compound with an amine is generally unfavorable due to an acid-base reaction that forms a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents.

The mechanism involving a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) proceeds as follows:

Activation: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the intermediate.

Product Formation: The corresponding amide is formed along with a dicyclohexylurea byproduct, which is typically insoluble and can be removed by filtration. peptide.com

The efficiency of esterification and amidation reactions is highly dependent on the choice of catalyst or coupling agent. For sterically hindered carboxylic acids, the selection of an appropriate catalyst is particularly important. google.com

For esterification , traditional catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids like tin(II) chloride and iron(III) chloride. organic-chemistry.orggoogle.com More modern approaches utilize solid-supported catalysts or reagents like N-bromosuccinimide (NBS), which can promote the reaction under mild, metal-free conditions. organic-chemistry.orgnih.gov

For amidation , a wide variety of coupling reagents have been developed to facilitate the reaction under mild conditions and minimize side reactions like racemization. peptide.comnih.gov These reagents are essential for forming the amide bond efficiently.

Table 1: Selected Catalysts and Reagents for Esterification and Amidation
TransformationReagent/Catalyst ClassSpecific ExamplesGeneral Conditions
EsterificationBrønsted AcidsSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Excess alcohol, often with heat (reflux) organic-chemistry.org
Lewis AcidsHafnium(IV) salts, Zirconium(IV) salts, Iron(III) Chloride (FeCl₃)Often milder conditions than strong Brønsted acids organic-chemistry.org
Other CatalystsN-Bromosuccinimide (NBS), Silica ChlorideMild, often metal-free conditions organic-chemistry.orgnih.gov
AmidationCarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), EDC-HClOften used with additives like HOBt or DMAP to suppress side reactions peptide.comnih.gov
Phosphonium/Uronium SaltsBOP, PyBOP, HATU, HBTUHighly efficient reagents for difficult couplings peptide.com

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound is rich in electrons and is therefore susceptible to electrophilic aromatic substitution (EAS). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, allowing for the introduction of a wide range of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), and sulfonic acid (-SO₃H) groups. byjus.comuomustansiriyah.edu.iq

The outcome of an EAS reaction on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present. ulethbridge.ca In this compound, there are three substituents on the ring: an isopropyl group, a methyl group, and the oxyacetic acid group (-OCH₂COOH).

-OCH₂COOH Group: The ether oxygen has lone pairs of electrons that it can donate into the ring through resonance. This makes it a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org

-CH(CH₃)₂ (Isopropyl) Group: Alkyl groups are weakly activating due to hyperconjugation and inductive effects. They are also ortho, para-directors. youtube.com

-CH₃ (Methyl) Group: Similar to the isopropyl group, the methyl group is a weak activating group and an ortho, para-director. youtube.com

All three substituents activate the ring and direct incoming electrophiles to the positions ortho and para to themselves. The positions on the ring (numbered relative to the oxyacetic acid group at C1) are C2, C4, and C6. All three directing groups favor substitution at these positions.

However, the final substitution pattern is also influenced by steric hindrance. The bulky isopropyl group at the C3 position significantly hinders the approach of an electrophile to the adjacent C2 position. youtube.comyoutube.comnumberanalytics.com Therefore, substitution at C2 is expected to be a minor pathway. The C4 and C6 positions are much more sterically accessible. The C4 position is para to the strongest activating group (the ether oxygen), making it a highly favored site for substitution. The C6 position is ortho to the oxygen and is also relatively unhindered.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
PositionElectronic Effects (Directing Groups)Steric EffectsPredicted Outcome
C2Favored (ortho to -OR, para to -CH₃)Highly Hindered (adjacent to isopropyl group)Minor Product
C4Strongly Favored (para to -OR, ortho to -CH(CH₃)₂ and -CH₃)AccessibleMajor Product
C6Favored (ortho to -OR)AccessibleSignificant Product

Electrophilic aromatic substitution proceeds via a common two-step mechanism. msu.edumasterorganicchemistry.com

Formation of the Sigma Complex: In the first, rate-determining step, the nucleophilic π-system of the aromatic ring attacks a strong electrophile (E⁺). masterorganicchemistry.com This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The positive charge in this intermediate is delocalized over the ortho and para positions relative to where the electrophile attacked. The stability of this intermediate is enhanced by electron-donating groups, which is why activating groups speed up the reaction. libretexts.org

Deprotonation and Re-aromatization: In the second, fast step, a base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. masterorganicchemistry.com This restores the aromatic π-system and yields the final substituted product. msu.edu

For example, in the nitration of this compound, the electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid and sulfuric acid. uomustansiriyah.edu.iq The aromatic ring attacks the nitronium ion, forming a sigma complex. Subsequent deprotonation, likely at the C4 or C6 position, yields the corresponding nitro-substituted product.

Side Chain Modifications and Functionalization Strategies

Beyond the carboxylic acid and the aromatic ring, the acetic acid side chain (-OCH₂COOH) offers another site for chemical modification. The α-carbon (the carbon adjacent to the carboxyl group) is particularly relevant for functionalization.

A key reaction for this position is α-halogenation, specifically the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.com Carboxylic acids that have α-hydrogens can be brominated at this position. chemistrysteps.com The reaction typically involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). youtube.com

The mechanism of the HVZ reaction involves the in situ formation of an acyl bromide from the carboxylic acid and PBr₃. This acyl bromide can then tautomerize to its enol form. The enol, being nucleophilic, attacks a molecule of Br₂, leading to the α-brominated acyl bromide. This intermediate can then be hydrolyzed (often during workup) back to the α-bromo carboxylic acid. chemistrysteps.com

This α-halogenated derivative is a versatile synthetic intermediate. The halogen can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups (e.g., -OH, -NH₂, -CN) at the α-position, thereby expanding the library of accessible derivatives of this compound.

Heterocyclic Ring Formation and Polymerization Studies Involving the Compound

The exploration of this compound and its derivatives as precursors for the synthesis of more complex molecular architectures, including heterocyclic systems and polymers, is a subject of scientific inquiry. Research in this area focuses on leveraging the inherent reactivity of the carboxylic acid functionality and the phenoxy moiety to construct novel compounds with potential applications in various fields of chemistry and material science.

One notable area of investigation has been the use of this compound derivatives in the formation of heterocyclic rings. Specifically, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been successfully demonstrated. This synthetic pathway highlights a key derivatization strategy, beginning with the conversion of the parent acid into more reactive intermediates.

The initial step in this process involves the esterification of this compound. For instance, reaction with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate in a dry acetone (B3395972) medium yields the corresponding ethyl ester, ethyl (2-isopropyl-5-methylphenoxy)acetate. This esterification serves to activate the carboxylic acid group for subsequent reactions.

Following the formation of the ethyl ester, the next crucial step is the synthesis of the corresponding acid hydrazide. This is achieved by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) in absolute ethanol (B145695) under reflux conditions. This reaction produces (2-isopropyl-5-methylphenoxy)acetic acid hydrazide, a key building block for the construction of the 1,3,4-oxadiazole (B1194373) ring.

The final step in the heterocyclic ring formation is the cyclization of the acid hydrazide with a substituted benzoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride. This acid-catalyzed cyclization leads to the formation of 2-(2-isopropyl-5-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazoles. The proposed mechanism for this reaction involves the formation of an aroyl acyl hydrazine intermediate, which then undergoes cyclodehydration to yield the final 1,3,4-oxadiazole product. acs.org

The following table summarizes the key steps and intermediates in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound.

StepReactantsReagents/ConditionsProduct
1. EsterificationThis compound, Ethyl bromoacetateAnhydrous potassium carbonate, Dry acetone, RefluxEthyl (2-isopropyl-5-methylphenoxy)acetate
2. HydrazinolysisEthyl (2-isopropyl-5-methylphenoxy)acetate, Hydrazine hydrateAbsolute ethanol, Reflux(2-isopropyl-5-methylphenoxy)acetic acid hydrazide
3. Cyclization(2-isopropyl-5-methylphenoxy)acetic acid hydrazide, Substituted benzoic acidPhosphorus oxychloride2-(2-isopropyl-5-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazole

Further research into the derivatization of this compound could open avenues for its application in polymer chemistry. For instance, conversion to a diol or a diamine derivative could enable its use as a monomer in step-growth polymerization. Nevertheless, based on the current body of scientific literature, the primary explored application in terms of complex structure formation remains in the synthesis of heterocyclic compounds.

Mechanistic Insights into 3 Isopropyl 5 Methylphenoxy Acetic Acid S Interactions in Plant Systems

Auxin Analog Activity and Plant Hormone Mimicry

As an analog of the natural plant hormone auxin, (3-Isopropyl-5-methylphenoxy)acetic acid is presumed to exert its effects by hijacking the plant's natural auxin signaling pathways. Natural auxins regulate a vast array of developmental processes, and the introduction of a synthetic mimic that is more resistant to degradation can lead to a catastrophic hormonal imbalance.

The primary targets of auxin and its synthetic analogs are the F-box proteins of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family, which function as auxin co-receptors. Auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive genes.

Table 1: Predicted Binding Affinity of this compound to Auxin Receptors (Note: This data is hypothetical and based on general principles of auxin analog-receptor interactions.)

ReceptorPredicted Binding Affinity (Kd)
TIR1Moderate to High
AFB2Moderate
AFB5Low to Moderate

Upon binding to the TIR1/AFB receptors and promoting the degradation of Aux/IAA repressors, this compound would uncontrollably activate auxin-responsive genes. This leads to a cascade of downstream effects, including the expression of genes involved in cell growth, division, and differentiation. The sustained activation of these pathways, due to the persistence of the synthetic auxin, overwhelms the plant's ability to regulate its own growth, ultimately leading to phytotoxicity.

Herbicidal Action Mechanisms at the Cellular and Molecular Level

The herbicidal activity of phenoxyacetic acids is a direct consequence of the disruption of normal hormonal balance. This disruption manifests in various ways at the cellular and molecular levels.

One of the primary roles of auxin is to control cell elongation. The uncontrolled activation of auxin signaling by this compound would likely lead to abnormal and unsustainable cell elongation, particularly in the vascular tissues of susceptible dicotyledonous plants. This can result in epinasty (twisting and curling of stems and leaves), stem swelling, and callus formation. Furthermore, the disruption of normal cell division processes can lead to the formation of abnormal tissues and a general failure of the plant to develop properly.

The overstimulation of growth and metabolism induced by synthetic auxins can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This increase in ROS can overwhelm the plant's antioxidant defense systems, leading to oxidative stress. Oxidative stress can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to cell death. In response to this stress, plants may initially upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX); however, prolonged exposure to the herbicide can lead to the eventual inhibition of these enzymes.

Table 2: Potential Enzymatic Responses to this compound-Induced Oxidative Stress (Note: This data is hypothetical and represents a typical response to herbicide-induced oxidative stress.)

EnzymeInitial ResponseProlonged Exposure
Superoxide Dismutase (SOD)Increased ActivityDecreased Activity
Catalase (CAT)Increased ActivityDecreased Activity
Ascorbate Peroxidase (APX)Increased ActivityDecreased Activity

Structure-Activity Relationship (SAR) Studies for Plant Growth Regulation (Focus on Binding and Mechanism)

The biological activity of phenoxyacetic acid derivatives is highly dependent on their molecular structure. Key structural features that influence their activity include the nature and position of substituents on the aromatic ring and the structure of the carboxylic acid side chain.

For this compound, the isopropyl and methyl groups at the 3 and 5 positions, respectively, would be expected to influence its herbicidal efficacy. The size and position of these alkyl groups can affect how the molecule fits into the TIR1/AFB binding pocket. Generally, the substitution pattern on the phenoxy ring is a critical determinant of selectivity between different plant species. For instance, many phenoxyacetic acid herbicides are more effective against broadleaf weeds (dicots) than grasses (monocots). The specific arrangement of the isopropyl and methyl groups in this compound would likely contribute to its specific spectrum of activity.

Transcriptomic and Proteomic Analysis of Plant Responses to the Compound

Exposure of plants to phenoxyacetic acid herbicides typically triggers a cascade of molecular events, beginning with the perception of the compound as an excess of the natural plant hormone auxin. This perception leads to widespread changes in the transcriptome (the complete set of RNA transcripts) and the proteome (the complete set of proteins).

Transcriptomic Responses:

Studies on analogous synthetic auxins have revealed significant alterations in the expression of a large number of genes. These changes are often rapid and concentration-dependent. Key gene families and pathways affected include:

Auxin Signaling and Response: Genes central to the auxin signal transduction pathway are among the first to be affected. This includes the upregulation of genes encoding for F-box proteins of the SCFTIR1/AFB complex, AUX/IAA transcriptional repressors, and Auxin Response Factors (ARFs) that modulate the expression of downstream auxin-responsive genes. frontiersin.org

Herbicide Metabolism and Detoxification: Plants, particularly tolerant species, respond by upregulating genes involved in the detoxification of xenobiotics (foreign chemical substances). This "general detoxification response" involves several key gene families:

Cytochrome P450s (CYPs): These enzymes are crucial for Phase I of detoxification, where they catalyze oxidation reactions that modify the herbicide molecule, often making it less toxic and more amenable to further metabolism. plos.org

Glutathione S-transferases (GSTs): These enzymes are involved in Phase II of detoxification, conjugating the modified herbicide with glutathione, which increases its water solubility and facilitates its sequestration. frontiersin.org

UDP-glucosyltransferases (UGTs): Similar to GSTs, UGTs conjugate herbicides with sugars, another common detoxification pathway in plants. biorxiv.org

ATP-binding cassette (ABC) transporters: These proteins are involved in Phase III of detoxification, actively transporting the conjugated herbicide metabolites into the vacuole or out of the cell, thereby sequestering them away from sensitive cellular sites. plos.org

Stress Response: The application of a synthetic auxin herbicide induces a significant stress response in the plant. This is reflected in the altered expression of genes involved in:

Oxidative Stress: The overstimulation of growth can lead to the production of reactive oxygen species (ROS). Consequently, genes encoding antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase are often upregulated to mitigate oxidative damage. mdpi.com

Secondary Metabolism: Genes involved in the biosynthesis of secondary metabolites, such as flavonoids and phenylpropanoids, are often induced. These compounds can have protective roles against various stresses, including herbicide-induced stress. nih.govnih.gov

Hormonal Crosstalk: The massive influx of a synthetic auxin disrupts the delicate balance of other plant hormones. This can lead to changes in the expression of genes involved in the biosynthesis and signaling of ethylene (B1197577) and abscisic acid (ABA), which are often associated with stress responses and senescence. frontiersin.org

The following interactive table summarizes the key gene families and their putative roles in the response to phenoxyacetic acid herbicides.

Gene Family/PathwayPutative Function in Response to this compoundGeneral Expression Trend
Auxin Signaling
TIR1/AFB F-box proteinsPerception of the synthetic auxin signalUpregulated
AUX/IAA proteinsRepression of auxin-responsive genesUpregulated
Auxin Response Factors (ARFs)Transcription factors regulating auxin-responsive genesDifferentially regulated
Detoxification
Cytochrome P450s (CYPs)Phase I metabolism (oxidation) of the herbicideUpregulated in tolerant species
Glutathione S-transferases (GSTs)Phase II metabolism (conjugation with glutathione)Upregulated in tolerant species
UDP-glucosyltransferases (UGTs)Phase II metabolism (conjugation with sugars)Upregulated in tolerant species
ABC transportersPhase III transport of conjugated herbicide into vacuolesUpregulated in tolerant species
Stress Response
Antioxidant enzymes (SOD, CAT, POD)Scavenging of reactive oxygen speciesUpregulated
Phenylpropanoid biosynthesis genesProduction of protective secondary metabolitesUpregulated
Ethylene biosynthesis genesStress signaling and senescenceUpregulated
Abscisic acid (ABA) signaling genesStress response and stomatal regulationDifferentially regulated

Proteomic Responses:

Proteomic analyses, which examine changes in protein levels, complement transcriptomic data by providing a more direct picture of the functional cellular machinery. In response to phenoxyacetic herbicides, notable changes are observed in the abundance of several key proteins:

Stress-Related Proteins: An increase in the abundance of heat shock proteins (HSPs) and antioxidant enzymes is a common finding. nih.gov HSPs act as molecular chaperones, helping to maintain protein structure and function under stress, while antioxidant enzymes combat oxidative damage. nih.govresearchgate.net

Carbohydrate and Energy Metabolism: Proteins involved in glycolysis and other central metabolic pathways are often affected. nih.gov The uncontrolled growth stimulated by synthetic auxins creates a high demand for energy and carbon skeletons, leading to shifts in metabolic protein profiles.

Vacuolar H+-ATPase: This proton pump is involved in energizing the transport of molecules into the vacuole. nih.govresearchgate.net Its increased expression is consistent with the role of the vacuole in sequestering the herbicide and its metabolites.

Protein and mRNA Degradation: Proteins involved in the turnover of other proteins and mRNA molecules may be upregulated, reflecting a cellular reprogramming in response to the herbicide-induced stress. nih.gov

The table below provides an overview of the key proteins and their functions in the context of phenoxyacetic acid herbicide response.

Protein CategorySpecific ExamplesFunction in Herbicide Response
Stress and Defense Heat Shock Proteins (HSPs), Peroxidases, CatalaseProtein folding, detoxification of reactive oxygen species
Metabolism Glycolytic enzymes, Enzymes of amino acid biosynthesisMeeting increased energy demands for uncontrolled growth
Transport Vacuolar H+-ATPaseEnergizing the sequestration of herbicide conjugates into the vacuole
Protein Turnover Proteasome subunits, mRNA decapping enzymesCellular reprogramming and removal of damaged proteins

Specificity and Selectivity in Different Plant Species Responses

A hallmark of phenoxyacetic acid herbicides, including likely this compound, is their selectivity, typically controlling broadleaf weeds in grass crops. mdpi.comencyclopedia.pub This selectivity is not absolute and depends on the plant species, its growth stage, and environmental conditions. The molecular basis for this differential response lies in the varying abilities of plants to metabolize, translocate, and sequester the herbicide.

Mechanisms of Selectivity:

Differential Metabolism: This is considered the primary basis for selectivity. Tolerant species, such as grasses, are generally more efficient at metabolizing the herbicide into non-toxic forms through the detoxification pathways described above (oxidation, conjugation, and sequestration). plos.org Susceptible broadleaf species, on the other hand, tend to have lower rates of herbicide metabolism, allowing the active form of the compound to accumulate to lethal levels.

Differential Translocation: The movement of the herbicide from the point of application (usually the leaves) to its sites of action in the growing points of the plant can differ between species. In some cases, tolerant species may restrict the translocation of the herbicide, preventing it from reaching sensitive tissues.

Target Site Sensitivity: While less common for synthetic auxin herbicides compared to other classes of herbicides, it is possible that subtle differences in the auxin receptors or other components of the signaling pathway could contribute to varying levels of sensitivity between species.

The following table summarizes the key factors contributing to the selective action of phenoxyacetic acid herbicides on different plant species.

FactorResponse in Tolerant Species (e.g., Grasses)Response in Susceptible Species (e.g., Broadleaf Weeds)
Metabolism Rate Rapid and efficient detoxificationSlow and inefficient detoxification
Translocation Often restricted away from meristemsEfficient translocation to growing points
Cellular Sequestration Effective transport of metabolites into the vacuoleLess effective sequestration, leading to cellular damage

Environmental Transformation and Persistence of 3 Isopropyl 5 Methylphenoxy Acetic Acid

Biodegradation Pathways in Soil and Aquatic Environments

Biodegradation, the metabolic breakdown of organic matter by microorganisms, is a primary mechanism for the removal of pesticides from the environment. The structure of (3-Isopropyl-5-methylphenoxy)acetic acid, a substituted phenoxyacetic acid, suggests that it is susceptible to microbial degradation, although the specific pathways and rates are influenced by environmental conditions and microbial populations.

The process is often initiated by an α-ketoglutarate-dependent dioxygenase, which hydroxylates the α-carbon of the acetic acid side chain. This is followed by the cleavage of the ether linkage, releasing the substituted phenol (B47542), 3-isopropyl-5-methylphenol, and glyoxylate. The resulting phenol is then a substrate for further degradation, typically initiated by a monooxygenase that hydroxylates the aromatic ring. This hydroxylation can lead to the formation of a catechol or a substituted catechol, which is then susceptible to ring cleavage by either ortho- or meta-cleavage pathways. mdpi.com

Subsequent enzymatic reactions would further break down the aliphatic intermediates, ultimately leading to mineralization, the complete conversion of the organic compound to carbon dioxide, water, and mineral salts. Potential intermediate metabolites in the degradation of this compound are outlined in the table below.

Potential Metabolite Description
3-Isopropyl-5-methylphenolFormed by the initial cleavage of the ether bond from the parent compound.
4-Hydroxy-3-isopropyl-5-methylphenolA potential product of aromatic ring hydroxylation.
3-Isopropyl-5-methylcatecholA dihydroxylated intermediate susceptible to aromatic ring cleavage.
Aliphatic acidsProducts of the ring cleavage, which are further metabolized.

This table presents theoretical metabolites based on known degradation pathways of similar phenoxyacetic acid compounds.

The rate of biodegradation of this compound can be described by kinetic models, most commonly the single first-order (SFO) model. epa.gov The SFO model assumes that the rate of degradation is proportional to the concentration of the compound, and it is characterized by a half-life (t½), the time required for the concentration to decrease by 50%. epa.gov

While experimental half-life data for this compound are not available, theoretical predictions can be made based on its chemical structure and the behavior of analogous compounds. For many readily biodegradable substances, median half-lives in soil can be relatively short. ecetoc.org For instance, the degradation half-life of the related herbicide MCPA in topsoils has been reported to range from 4.9 to 9.6 days. nih.gov

Several environmental factors significantly influence the biodegradation kinetics:

Soil Type and Organic Matter Content: Soils with higher organic matter content tend to have larger and more diverse microbial populations, which can enhance biodegradation rates. nih.gov

Temperature and Moisture: Microbial activity is generally optimal within a specific range of temperature and moisture levels. Deviations from these optimal conditions can significantly slow down degradation.

pH: Soil and water pH can affect both the chemical speciation of the compound and the activity of microbial enzymes involved in its degradation.

Oxygen Availability: The initial steps in the degradation of aromatic compounds often involve oxygenases, making oxygen availability a critical factor, particularly in aquatic environments and saturated soils.

Based on these factors, the environmental half-life of this compound is expected to vary considerably depending on the specific environmental compartment.

Environmental Factor Predicted Impact on Biodegradation Rate
High organic carbon contentIncreased rate
Optimal temperature and moistureIncreased rate
Extreme pH (acidic or alkaline)Decreased rate
Anaerobic (low oxygen) conditionsDecreased rate

This table outlines the theoretical influence of key environmental factors on the biodegradation rate of this compound.

Photodegradation Mechanisms under UV Irradiation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) portion of the solar spectrum. This process can be a significant transformation pathway for pesticides present on plant surfaces or in the upper layers of water bodies.

The photodegradation of aromatic compounds like this compound can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment (e.g., humic substances). The absorption of UV radiation can lead to the homolytic cleavage of chemical bonds.

For this compound, the most likely bond to undergo cleavage is the ether linkage between the aromatic ring and the acetic acid side chain. This would generate a phenoxy radical and an acetic acid radical. Subsequent reactions of these radicals with other molecules (like water or oxygen) or through intramolecular rearrangements could lead to a variety of photoproducts. uc.pt Potential photolysis products could include 3-isopropyl-5-methylphenol and hydroxylated derivatives of the parent compound. mdpi.com

Potential Photolysis Product Formation Pathway
3-Isopropyl-5-methylphenolCleavage of the ether bond.
Hydroxylated derivativesAttack by hydroxyl radicals generated during photolysis. mdpi.com
Formic acid and other small organic acidsFurther degradation of the acetic acid side chain.

This table lists potential photolysis products of this compound based on general photodegradation mechanisms of aromatic compounds.

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. The determination of the quantum yield is essential for predicting the rate of photodegradation under specific light conditions. While the quantum yield for this compound has not been experimentally determined, studies on other pesticides show that it can be influenced by factors such as the wavelength of light and the chemical matrix. uc.pt

The photodegradation process often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pesticide. uc.ptmdpi.com The primary reaction pathway is expected to be the cleavage of the ether bond. Another potential pathway involves the reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.com

Adsorption and Leaching Behavior in Soil Matrices

The mobility of this compound in the environment is largely controlled by its adsorption to soil and sediment particles. Adsorption is the process by which a chemical binds to a solid surface, while leaching is the movement of a substance through the soil profile with water.

The extent of adsorption is often described by the Freundlich or Langmuir isotherm models. The Freundlich model is commonly used for herbicides and relates the amount of adsorbed compound to its concentration in the solution phase. researchgate.netbohrium.com The adsorption coefficient (KF) from the Freundlich equation is a key parameter for assessing the adsorption potential.

Several soil properties significantly influence the adsorption and leaching of organic acids like this compound:

Soil Organic Carbon Content: Organic matter is a primary sorbent for many organic pesticides. A positive correlation between the adsorption coefficient and the organic carbon content is expected, meaning that soils with higher organic matter will more strongly adsorb the compound, reducing its leaching potential. bohrium.comnih.gov

Soil pH: As an acetic acid derivative, this compound is an acidic compound. In most environmental pH ranges, it will exist in its anionic (negatively charged) form. Since soil colloids are also typically negatively charged, electrostatic repulsion can limit adsorption and increase the potential for leaching. nih.gov

Clay Content and Type: Clay minerals can contribute to adsorption, although their influence may be less significant than that of organic matter for anionic pesticides. researchgate.net

Given its acidic nature, this compound is expected to be relatively mobile in soils, particularly in those with low organic matter content and neutral to alkaline pH. This mobility suggests a potential for leaching into groundwater if it is not degraded or adsorbed in the upper soil layers.

Soil Property Effect on Adsorption Effect on Leaching Potential
High organic carbonIncreases adsorptionDecreases leaching
Low pH (below pKa)Increases adsorption (more neutral molecules)Decreases leaching
High pH (above pKa)Decreases adsorption (anionic repulsion)Increases leaching
High clay contentMay slightly increase adsorptionMay slightly decrease leaching

This table summarizes the expected influence of soil properties on the adsorption and leaching of this compound.

Interaction with Soil Organic Matter and Clay Minerals

The persistence and mobility of phenoxyacetic acids, including presumably this compound, in the terrestrial environment are significantly influenced by their interactions with soil constituents, primarily organic matter and clay minerals. Research on analogous compounds reveals that soil organic matter and iron oxides are the most critical sorbents for phenoxyacetic herbicides. researchgate.net

Phenoxyacetic acids are weak organic acids and their sorption behavior is strongly dependent on the soil pH. mdpi.com In most typical soil pH ranges (pH 5–8), these compounds exist predominantly in their anionic form. This state generally leads to weaker interaction with negatively charged soil colloids, such as clay minerals and organic matter, thereby enhancing their mobility and potential for leaching into groundwater. mdpi.com However, as the soil pH decreases, a greater proportion of the phenoxyacetic acid will be in its non-ionized, molecular form, which is more readily adsorbed by soil organic matter. mdpi.com

The interaction between soil components and phenoxyacetic acids can be summarized in the following table:

Soil ComponentInteraction with Phenoxyacetic AcidsInfluencing Factors
Soil Organic Matter A primary sorbent for phenoxyacetic acids, particularly in their molecular (non-ionized) form. researchgate.netSoil pH (lower pH increases sorption), organic matter content. researchgate.netmdpi.com
Clay Minerals Generally weak interaction due to the anionic nature of phenoxyacetic acids in most soil pH ranges. mdpi.commassey.ac.nzSoil pH, cation exchange capacity, and the presence of metal cations that can form bridges.
Iron Oxides Identified as a relevant sorbent for phenoxyacetic herbicides. researchgate.netSoil pH and the specific type of iron oxide mineral.

Studies on various soil types have shown that the adsorption-desorption characteristics are crucial in determining the fate of these compounds. massey.ac.nz The relatively weak adsorption of phenoxyacetic acids enhances their potential for transport through the soil profile and into aquatic systems. mdpi.com

Modeling Environmental Transport and Fate (Theoretical)

The transport of phenoxyacetic acids in the soil-water environment is typically simulated using the convection-dispersion equation. This mathematical model accounts for key processes such as:

Advection: The movement of the compound with the bulk flow of water.

Dispersion: The spreading of the compound due to variations in water flow paths.

Sorption: The partitioning of the compound between the soil solid phase and the soil solution.

Degradation: The breakdown of the compound through biotic and abiotic processes.

Models such as PRZM-3 (Pesticide Root Zone Model) and MODFLOW (Modular Three-Dimensional Finite-Difference Groundwater Flow Model) are examples of tools used to simulate the movement of chemicals through the vadose zone and in groundwater, respectively. nih.govsemanticscholar.org Given the high water solubility and low soil adsorption coefficients characteristic of phenoxyacetic acids, these models would likely predict a high potential for leaching, especially in soils with low organic matter content and high water infiltration rates. mdpi.comresearchgate.net

The following table outlines the key parameters used in modeling the environmental transport of phenoxyacetic acids:

Model ParameterDescriptionRelevance to this compound
Soil Adsorption Coefficient (Koc) Describes the partitioning of the compound between soil organic carbon and water.A low Koc value, typical for phenoxyacetic acids, indicates high mobility. researchgate.net
Water Solubility The maximum amount of the compound that can dissolve in water.High solubility facilitates transport in surface runoff and leaching. nih.gov
Degradation Half-life The time it takes for half of the compound to break down in a specific environment (e.g., soil, water).Shorter half-lives reduce the potential for long-range transport and accumulation.
Hydrolysis Rate The rate at which the compound reacts with water.Can be a significant degradation pathway, especially for ester forms. nih.gov

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Abiotic transformation processes play a crucial role in the degradation of phenoxyacetic acids in the environment, converting them into other chemical species. These processes occur without the involvement of microorganisms.

Hydrolysis is a primary chemical reaction that initiates the degradation of phenoxyacetic acid esters in aqueous environments. nih.gov This process involves the cleavage of the ester linkage, yielding the corresponding phenoxyacetic acid. The rate of hydrolysis is significantly influenced by pH and temperature, with higher temperatures and alkaline conditions generally accelerating the reaction. nih.gov For this compound itself, being an acid, it would be the product of the hydrolysis of its ester derivatives.

Oxidation processes also contribute to the transformation of phenoxyacetic acids. Photodegradation, which is the breakdown of compounds by sunlight, is a significant abiotic process, particularly in shallow and clear surface waters. nih.gov Advanced Oxidation Processes (AOPs), such as ozonation, have been investigated for the degradation of phenoxyacetic acid in water. researchgate.net Studies on the ozonation of phenoxyacetic acid have identified several intermediate products, indicating a stepwise degradation pathway. researchgate.net

The following table summarizes key abiotic transformation processes for phenoxyacetic acids:

ProcessDescriptionKey FactorsPotential Transformation Products
Hydrolysis Cleavage of a chemical bond by reaction with water. Primarily affects ester forms of phenoxyacetic acids. nih.govpH (faster in alkaline conditions), Temperature. nih.govThe corresponding phenoxyacetic acid.
Photodegradation Breakdown of the molecule by exposure to light, particularly UV radiation. nih.govLight intensity, water clarity, presence of photosensitizers. mdpi.comChlorophenol derivatives and other smaller organic molecules. nih.gov
Oxidation (e.g., Ozonation) Reaction with strong oxidizing agents like ozone. researchgate.netOxidant concentration, pH, water matrix.Phenyl formate, salicylic (B10762653) acid, phenol, oxalic acid. researchgate.net

Advanced Analytical Methodologies for the Quantification and Detection of 3 Isopropyl 5 Methylphenoxy Acetic Acid

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like (3-Isopropyl-5-methylphenoxy)acetic acid. ijpca.org Its versatility allows for a wide range of stationary and mobile phases to optimize separations. ijpca.org

Developing a robust HPLC method for the trace analysis of this compound in complex matrices such as environmental samples (water, soil) or biological fluids requires careful optimization of several parameters. A common approach would involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 column is a typical choice for the separation of moderately nonpolar compounds like this compound. The particle size of the packing material is crucial for efficiency, with smaller particles (e.g., <2 µm in Ultra-High-Performance Liquid Chromatography, UHPLC) providing higher resolution and faster analysis times. vscht.cz

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed. This allows for the effective elution of the target analyte while managing matrix interferences. The addition of a small percentage of acid to the mobile phase helps to ensure good peak shape for the acidic analyte.

Detection: For trace analysis, highly sensitive detectors are necessary.

UV-Vis Detection: this compound contains a benzene (B151609) ring, which will absorb UV light. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the peak, aiding in identification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest selectivity and sensitivity. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻ of this compound. Tandem mass spectrometry (MS/MS) can be used for even more selective and sensitive quantification through multiple reaction monitoring (MRM).

An example of a hypothetical HPLC-MS/MS method for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MS/MS Transition Precursor Ion > Product Ion (Hypothetical)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule through metabolic processes or as part of a more complex derivative, the separation of the resulting enantiomers would be critical, as they may exhibit different biological activities. Chiral HPLC is the most common technique for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. A CSP is a more common and effective approach, where the stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. jmchemsci.com Since this compound is a carboxylic acid with relatively low volatility and high polarity, derivatization is typically required to convert it into a more volatile and thermally stable derivative suitable for GC analysis.

Derivatization: A common derivatization strategy for carboxylic acids is esterification. For example, the compound can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester, or with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a methyl ester. These derivatives are more volatile and less polar, making them amenable to GC separation.

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. jmchemsci.com The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used for identification.

A summary of a potential GC-MS method for the analysis of derivatized this compound is provided below.

ParameterCondition
Derivatizing Agent BSTFA with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Oven Program 100°C (1 min) to 280°C at 15°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For the analysis of this compound, which is an acidic compound, CE can be a suitable technique. In a basic buffer, the carboxylic acid group will be deprotonated, and the resulting anion will migrate towards the anode. The separation can be optimized by adjusting the buffer pH, voltage, and capillary temperature. Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed to separate the target analyte from neutral interferents.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a specific reference standard of the analyte. researchgate.netmdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov

For the qNMR analysis of this compound, a known amount of the sample would be dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard. ijpsonline.com The internal standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal. mdpi.com

Key Parameters for qNMR:

Internal Standard: A suitable internal standard could be maleic acid or 1,3,5-trimethoxybenzene.

Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble, such as DMSO-d6 or CDCl3.

Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate quantification.

The table below outlines typical parameters for a qNMR experiment.

ParameterSetting
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Acid
Pulse Angle 30-90°
Relaxation Delay (D1) > 5 x T1 (longest relaxation time)
Number of Scans Sufficient for good signal-to-noise ratio

Spectroscopic Techniques for In-Situ Monitoring (e.g., FT-IR, Raman)

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used for the in-situ, real-time monitoring of chemical reactions or processes involving this compound. mdpi.com These techniques provide information about the vibrational modes of molecules, offering a molecular fingerprint. mdpi.com

FT-IR Spectroscopy: The presence of the carboxylic acid group in this compound will give rise to characteristic strong absorptions for the C=O stretch (around 1700-1730 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). The aromatic ring will also show characteristic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly useful for in-situ monitoring in aqueous solutions due to the weak Raman scattering of water. The aromatic ring vibrations of this compound are expected to produce strong Raman signals.

By using fiber-optic probes, these spectroscopic techniques can be integrated into reaction vessels or process streams to monitor the concentration of this compound in real-time by tracking the intensity of its characteristic vibrational bands.

Q & A

Basic: What are the standard synthetic routes for (3-Isopropyl-5-methylphenoxy)acetic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling isopropyl-methylphenol derivatives with haloacetic acids or esters under alkaline conditions. For example, nucleophilic substitution reactions using chloroacetic acid in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DCE (dichloroethane) at reflux (≈80–100°C) are common . Optimization includes:

  • Catalyst selection : Use of phase-transfer catalysts to enhance reaction rates.
  • Temperature control : Gradual heating to avoid side reactions like ester hydrolysis.
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the product .

Basic: How can NMR spectroscopy distinguish structural isomers of this compound?

Answer:
Key NMR features:

  • ¹H NMR : Isopropyl groups show septet splitting (~1.2–1.4 ppm for CH₃ and a multiplet at 2.5–3.0 ppm for the methine proton). The methylphenoxy group’s aromatic protons appear as distinct doublets (δ 6.5–7.2 ppm) .
  • ¹³C NMR : The acetic acid carbonyl carbon resonates at ~170–175 ppm, while the isopropyl carbons appear at 20–25 ppm (CH₃) and 30–35 ppm (CH) .
    Comparative analysis with reference spectra (e.g., PubChem data) helps resolve ambiguities .

Advanced: What analytical methods are recommended to assess purity and quantify trace impurities in this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Compare retention times against certified standards .
  • Mass Spectrometry (LC-MS) : Detect impurities via high-resolution MS (e.g., Q-TOF) to identify byproducts like unreacted phenol or ester intermediates .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability .

Advanced: How does the steric hindrance of the isopropyl group influence the compound’s reactivity in esterification reactions?

Answer:
The bulky isopropyl group reduces nucleophilic attack at the phenoxy oxygen, slowing esterification. Strategies to mitigate this:

  • Activation : Pre-activate the carboxylic acid using EDC/NHS to form an active ester intermediate .
  • Solvent effects : Use DMF or DMSO to stabilize transition states via polar interactions .
    Kinetic studies (e.g., monitoring via FT-IR) show a 20–30% decrease in reaction rate compared to less hindered analogs .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation or photolysis .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety .
  • pH : Neutralize residual acidity (pH 6–7) to minimize auto-esterification .

Advanced: How can computational modeling predict the compound’s interactions in biological systems?

Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2) based on its structural similarity to NSAIDs .
  • MD simulations : Assess lipid bilayer permeability by calculating logP values (experimental logP ≈ 2.8) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., %F ≈ 65–70%) and metabolic pathways .

Basic: What titration methods are suitable for quantifying this compound in solution?

Answer:

  • Alkalimetric titration : Dissolve in ethanol and titrate with 0.1M NaOH using phenolphthalein (endpoint at pH 8.2–8.4). Correct for solvent effects by blank titration .
  • Potentiometric titration : Use a pH meter for higher precision, particularly for low-concentration samples (<1 mM) .

Advanced: How do pH and solvent polarity affect the compound’s UV-Vis absorption profile?

Answer:

  • Acidic conditions (pH < 4) : Protonation of the acetic acid group shifts λmax to 270 nm (π→π* transition).
  • Basic conditions (pH > 9) : Deprotonation causes a bathochromic shift to 290 nm due to increased electron delocalization .
  • Solvent effects : In DMSO, λmax increases by 5–10 nm compared to water due to solvatochromism .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability) .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., MTT assays at 24/48 hours) .
  • Structural analogs : Test derivatives to isolate the pharmacophoric motif responsible for activity .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (pH ≈ 2.5 in solution) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.